Cas no 1002933-53-0 (ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate)
![ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate structure](https://www.kuujia.com/scimg/cas/1002933-53-0x500.png)
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate Chemical and Physical Properties
Names and Identifiers
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- ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate
- ethyl 2-[[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]amino]-2-oxoacetate
- ethyl 2-((3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate
- AKOS024629054
- F2215-0023
- 1002933-53-0
-
- Inchi: 1S/C13H15N5O4/c1-4-22-12(21)11(20)15-9-5-8(3)17-18(9)13-14-7(2)6-10(19)16-13/h5-6H,4H2,1-3H3,(H,15,20)(H,14,16,19)
- InChI Key: KTLOHGOCCIXNQH-UHFFFAOYSA-N
- SMILES: O(CC)C(C(NC1=CC(C)=NN1C1=NC(C)=CC(N1)=O)=O)=O
Computed Properties
- Exact Mass: 305.11240398g/mol
- Monoisotopic Mass: 305.11240398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 115Ų
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2215-0023-20μmol |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-5mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-1mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-2mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-3mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-5μmol |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-10μmol |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-20mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-25mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2215-0023-50mg |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate |
1002933-53-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate Related Literature
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
Additional information on ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate
Introduction to Ethyl {[3-Methyl-1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate (CAS No. 1002933-53-0)
Ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate (CAS No. 1002933-53-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The molecular structure of ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate is composed of a pyrazole ring linked to a pyrimidine moiety through a carbamoyl group, with an ethyl ester attached to the formate functional group. This intricate arrangement imparts the molecule with distinct chemical and biological properties that make it a valuable candidate for drug development.
In terms of chemical synthesis, several methods have been reported for the preparation of ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate. One common approach involves the reaction of 3-methylpyrazole with a suitable pyrimidine derivative, followed by the introduction of the carbamoyl and formate groups. The choice of reagents and reaction conditions plays a crucial role in achieving high yields and purity of the final product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, reducing the use of hazardous reagents and improving overall process sustainability.
The biological activities of ethyl {[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]carbamoyl}formate have been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. Specifically, it has been found to inhibit the activity of key enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells. These findings have sparked interest in its potential as a therapeutic agent for conditions such as rheumatoid arthritis and certain types of cancer.
Recent studies have also explored the pharmacokinetic and pharmacodynamic profiles of ethyl {[3-methyl-1-(4-methyl-6-o xo - 1 , 6 - dihydropyrimidin - 2 - y l ) - 1 H - pyrazol - 5 - y l ] carbamoyl } formate . Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as an oral or injectable drug. Additionally, its low toxicity profile and high selectivity for target enzymes suggest that it may have a favorable safety margin compared to existing treatments.
In the context of drug discovery and development, ethyl {[3-methyl-1-(4-methyl-6-o xo - 1 , 6 - dihydropyrimidin - 2 - y l ) - 1 H - pyrazol - 5 - y l ] carbamoyl } formate has shown promise as a lead compound for optimizing therapeutic efficacy. Ongoing research is focused on enhancing its potency through structural modifications and exploring combination therapies with other drugs to achieve synergistic effects. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
The potential applications of ethyl {[3-methyl-1-(4-methyl-6-o xo - 1 , 6 - dihydropyrimidin - 2 - y l ) - 1 H - pyrazol - 5 - y l ] carbamoyl } formate extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for researchers studying enzyme inhibition and cellular signaling pathways. Additionally, its ability to modulate specific biological processes could lead to new insights into disease mechanisms and the development of novel therapeutic strategies.
In conclusion, ethyl {[3-methyl-1-(4-methyl-6-o xo - 1 , 6 - dihydropyrimidin - 2 - y l ) - 1 H - pyrazol - 5 - y l ] carbamoyl } formate (CAS No. 1002933-53-0) represents a promising compound with significant potential in both research and clinical settings. Its unique structural features, combined with its favorable biological activities and pharmacological properties, position it as a valuable candidate for further investigation and development. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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